molecular formula C29H28N2O5 B12809474 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine CAS No. 122857-57-2

1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine

Cat. No.: B12809474
CAS No.: 122857-57-2
M. Wt: 484.5 g/mol
InChI Key: XYMZBTFKUMWINB-OHSXHVKISA-N
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Description

1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine: is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside. This compound is characterized by the presence of a trityl group at the 5’-position and a deoxy modification at the 3’-position of the pentofuranosyl ring. These modifications make it a valuable intermediate in the synthesis of various nucleoside analogs used in medicinal chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine typically involves the protection of the hydroxyl groups of thymidine, followed by selective deoxygenation and tritylation. One common method involves the reaction of 5’-O-trityl-2’,3’-thymidinene with hypobromous acid to yield 2,2’-anhydro-5-bromo-1-(3’-bromo-3’-deoxy-5’-O-trityl-beta-D-arabinofuranosyl)-6-hydroxy-5,6-dihydrothymine . This intermediate can then be converted into the desired compound through deoxygenation and deprotection steps.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of protective groups and selective deoxygenation steps are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups at specific positions.

    Reduction: Reduction reactions can be used to modify the pentofuranosyl ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the 3’-position.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various protected and deprotected nucleoside analogs, which are valuable intermediates in the synthesis of antiviral and anticancer agents.

Scientific Research Applications

1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of modified nucleosides and nucleotides.

    Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.

    Medicine: It serves as a precursor in the development of antiviral and anticancer drugs.

    Industry: The compound is used in the large-scale synthesis of nucleoside analogs for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine involves its incorporation into DNA or RNA chains during nucleic acid synthesis. The presence of the trityl group and deoxy modification can interfere with the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Uniqueness: 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine is unique due to its specific deoxy and trityl modifications, which confer distinct chemical properties and biological activities. These modifications make it a valuable tool in the synthesis of nucleoside analogs and in the study of nucleic acid-related processes.

Properties

CAS No.

122857-57-2

Molecular Formula

C29H28N2O5

Molecular Weight

484.5 g/mol

IUPAC Name

1-[(2R,3S,5S)-3-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-26(20)33)27-25(32)17-24(36-27)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-25,27,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,27+/m0/s1

InChI Key

XYMZBTFKUMWINB-OHSXHVKISA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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